Methyl 5-bromo-4-chloronicotinate
Overview
Description
Methyl 5-bromo-4-chloronicotinate is a halogenated pyridine derivative with the molecular formula C7H5BrClNO2 and a molecular weight of 250.48 g/mol. This compound is characterized by the presence of bromine and chlorine atoms on the pyridine ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Synthetic Routes and Reaction Conditions:
Halogenation of Nicotinic Acid Derivatives: One common method involves the halogenation of nicotinic acid or its derivatives using bromine and chlorine sources under controlled conditions.
Methylation: The resulting halogenated pyridine is then methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base.
Industrial Production Methods:
Batch Process: In industrial settings, the compound is typically synthesized in batch reactors where precise control over temperature, pressure, and reactant concentrations is maintained to ensure high yield and purity.
Continuous Flow Process: Some advanced production facilities may employ continuous flow reactors to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products, such as carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The halogen atoms on the pyridine ring can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and aryl halides, along with bases like sodium hydride (NaH), facilitate substitution reactions.
Major Products Formed:
Oxidation Products: Carboxylic acids, aldehydes, and ketones.
Reduction Products: Amines and amides.
Substitution Products: Alkylated or arylated pyridines.
Scientific Research Applications
Methyl 5-bromo-4-chloronicotinate is widely used in scientific research due to its versatility as an intermediate:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological systems, particularly in the development of probes and imaging agents.
Medicine: It is employed in the synthesis of various drug candidates, including those targeting cancer and infectious diseases.
Industry: The compound finds applications in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Methyl 5-bromo-4-chloronicotinate exerts its effects depends on its specific application. For example, in drug synthesis, it may act as a precursor that undergoes further chemical transformations to produce active pharmaceutical ingredients. The molecular targets and pathways involved are typically specific to the end product and its intended use.
Comparison with Similar Compounds
Methyl 2-bromo-4-chloronicotinate: Similar halogenated pyridine derivative with different positions of halogen atoms.
Methyl 5-bromo-2-methoxynicotinate: Another halogenated pyridine derivative with a methoxy group.
Uniqueness:
Position of Halogens: The unique positioning of bromine and chlorine atoms on the pyridine ring in Methyl 5-bromo-4-chloronicotinate distinguishes it from other similar compounds, affecting its reactivity and applications.
Properties
IUPAC Name |
methyl 5-bromo-4-chloropyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClNO2/c1-12-7(11)4-2-10-3-5(8)6(4)9/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJBNSODAKTWHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90856694 | |
Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256808-62-4 | |
Record name | Methyl 5-bromo-4-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90856694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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